REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](/[CH:6]=[C:7]1/[C:8]([CH3:21])([CH3:20])[CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH2:12]/1)=[O:5])[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4]([CH2:6][CH:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][C:8]1([CH3:20])[CH3:21])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
784 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)\C=C/1\C(CN(CC1)C(=O)OC(C)(C)C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
131 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CC1C(CN(CC1)C(=O)OC(C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |